2-Butanol, 2-methyl-1-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanol, 2-methyl-1-nitro- is an organic compound with the molecular formula C5H11NO3. It is a nitro alcohol, characterized by the presence of both a nitro group (-NO2) and a hydroxyl group (-OH) attached to a butanol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 2-methyl-1-nitro- typically involves the nitration of 2-methyl-2-butanol. This can be achieved by reacting 2-methyl-2-butanol with a nitrating agent such as nitric acid (HNO3) under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro alcohol.
Industrial Production Methods
On an industrial scale, the production of 2-Butanol, 2-methyl-1-nitro- may involve continuous flow nitration processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and improved safety, as the exothermic nature of nitration reactions can be managed more effectively.
Chemical Reactions Analysis
Types of Reactions
2-Butanol, 2-methyl-1-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: 2-Methyl-2-nitrobutanone.
Reduction: 2-Methyl-2-aminobutanol.
Substitution: 2-Methyl-2-nitrobutyl chloride.
Scientific Research Applications
2-Butanol, 2-methyl-1-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving nitro group-containing compounds and their biological activities.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Butanol, 2-methyl-1-nitro- involves its functional groups. The nitro group can participate in redox reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic substitution reactions. These interactions can affect various molecular targets and pathways, depending on the specific application or reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-butanol: Similar in structure but lacks the nitro group.
2-Nitro-1-butanol: Similar but with the nitro group on a different carbon.
2-Methyl-2-nitropropane: Contains a nitro group but has a different carbon backbone.
Uniqueness
2-Butanol, 2-methyl-1-nitro- is unique due to the combination of its nitro and hydroxyl groups on a butanol backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
22916-76-3 |
---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-methyl-1-nitrobutan-2-ol |
InChI |
InChI=1S/C5H11NO3/c1-3-5(2,7)4-6(8)9/h7H,3-4H2,1-2H3 |
InChI Key |
BFXVQEIWGOVPRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.